molecular formula C16H15I2N3O2 B11564094 N'-[(E)-(4-Hydroxy-3,5-diiodophenyl)methylidene]-2-[(3-methylphenyl)amino]acetohydrazide

N'-[(E)-(4-Hydroxy-3,5-diiodophenyl)methylidene]-2-[(3-methylphenyl)amino]acetohydrazide

Cat. No.: B11564094
M. Wt: 535.12 g/mol
InChI Key: FFDIEEOLLRVQSM-DNTJNYDQSA-N
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Description

N’-[(E)-(4-Hydroxy-3,5-diiodophenyl)methylidene]-2-[(3-methylphenyl)amino]acetohydrazide is a complex organic compound characterized by the presence of iodine atoms, a hydroxyl group, and a hydrazide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(4-Hydroxy-3,5-diiodophenyl)methylidene]-2-[(3-methylphenyl)amino]acetohydrazide typically involves the condensation of 4-hydroxy-3,5-diiodobenzaldehyde with 2-[(3-methylphenyl)amino]acetohydrazide under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the process. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(4-Hydroxy-3,5-diiodophenyl)methylidene]-2-[(3-methylphenyl)amino]acetohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N’-[(E)-(4-Hydroxy-3,5-diiodophenyl)methylidene]-2-[(3-methylphenyl)amino]acetohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(E)-(4-Hydroxy-3,5-diiodophenyl)methylidene]-2-[(3-methylphenyl)amino]acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The presence of iodine atoms and the hydrazide group play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(4-Hydroxy-3,5-diiodophenyl)methylidene]-2-[(3-methylphenyl)amino]acetohydrazide is unique due to the presence of both iodine atoms and a hydrazide group, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C16H15I2N3O2

Molecular Weight

535.12 g/mol

IUPAC Name

N-[(E)-(4-hydroxy-3,5-diiodophenyl)methylideneamino]-2-(3-methylanilino)acetamide

InChI

InChI=1S/C16H15I2N3O2/c1-10-3-2-4-12(5-10)19-9-15(22)21-20-8-11-6-13(17)16(23)14(18)7-11/h2-8,19,23H,9H2,1H3,(H,21,22)/b20-8+

InChI Key

FFDIEEOLLRVQSM-DNTJNYDQSA-N

Isomeric SMILES

CC1=CC(=CC=C1)NCC(=O)N/N=C/C2=CC(=C(C(=C2)I)O)I

Canonical SMILES

CC1=CC(=CC=C1)NCC(=O)NN=CC2=CC(=C(C(=C2)I)O)I

Origin of Product

United States

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